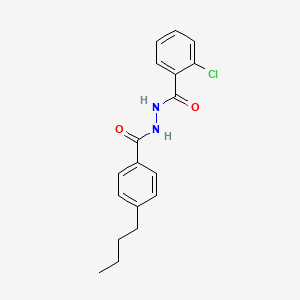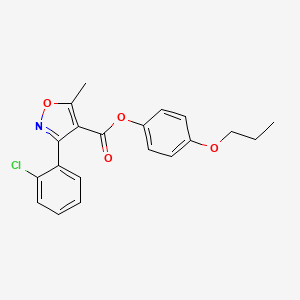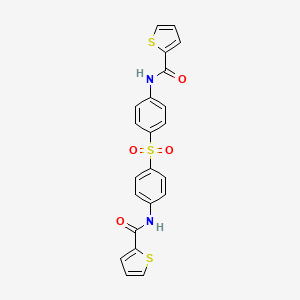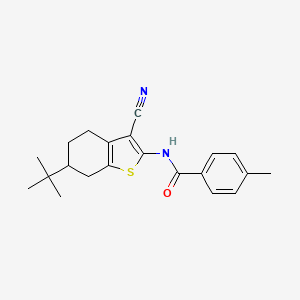
N'-(4-butylbenzoyl)-2-chlorobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-butylbenzoyl)-2-chlorobenzohydrazide is a chemical compound that belongs to the class of benzohydrazides It is characterized by the presence of a butyl group attached to a benzoyl moiety and a chlorine atom attached to the benzohydrazide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-butylbenzoyl)-2-chlorobenzohydrazide typically involves the reaction of 4-butylbenzoyl chloride with 2-chlorobenzohydrazide. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of N’-(4-butylbenzoyl)-2-chlorobenzohydrazide may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of such reactors allows for better control over reaction parameters, leading to a more consistent and scalable production process.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-butylbenzoyl)-2-chlorobenzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced hydrazides, and substitution reactions can result in various substituted derivatives.
Applications De Recherche Scientifique
N’-(4-butylbenzoyl)-2-chlorobenzohydrazide has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Material Science: It is used in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of N’-(4-butylbenzoyl)-2-chlorobenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-butylbenzoyl chloride: A precursor in the synthesis of N’-(4-butylbenzoyl)-2-chlorobenzohydrazide.
2-chlorobenzohydrazide: Another precursor used in the synthesis.
N-(4-butylbenzoyl)-2-chlorobenzohydrazide: A closely related compound with similar structural features.
Uniqueness
N’-(4-butylbenzoyl)-2-chlorobenzohydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C18H19ClN2O2 |
|---|---|
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
N'-(4-butylbenzoyl)-2-chlorobenzohydrazide |
InChI |
InChI=1S/C18H19ClN2O2/c1-2-3-6-13-9-11-14(12-10-13)17(22)20-21-18(23)15-7-4-5-8-16(15)19/h4-5,7-12H,2-3,6H2,1H3,(H,20,22)(H,21,23) |
Clé InChI |
DYVLFNFGYLULSH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-cyclohexyl-N-[(E)-(4-methoxyphenyl)methylidene]-1H-benzimidazol-5-amine](/img/structure/B12452873.png)
![{1-[3-(Benzyloxy)benzyl]piperidin-4-yl}(3-methylpiperidin-1-yl)methanone](/img/structure/B12452875.png)

![2,2,2-trichloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B12452878.png)
![3-(8-Bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole](/img/structure/B12452888.png)
![5-(3,4-dimethoxybenzyl)-1,3-dimethyl-5-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]methyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12452890.png)
![5-[[4-(dimethylamino)phenyl]methylene]-4-oxo-2-thioxo-3-Thiazolidineacetic acid](/img/structure/B12452893.png)

![2-butyl-3-[(4-nitrophenyl)amino]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12452903.png)
![1-[(4-chlorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B12452908.png)
![5-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione](/img/structure/B12452914.png)


